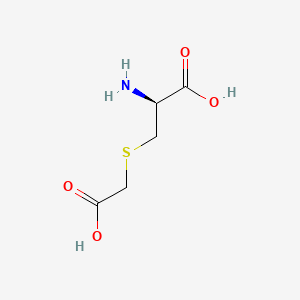

S-(Carboxymethyl)-D-cysteine

Descripción

Contextualization within the Broader Field of Cysteine and its Thioether Derivatives

Cysteine, a sulfur-containing amino acid, is a fundamental building block of proteins and a key player in various biological processes. The presence of a thiol group (-SH) in its side chain makes it a potent nucleophile and a precursor for a wide array of derivatives. Among these are thioethers, where the sulfur atom is bonded to an alkyl or aryl group. Thioether derivatives of cysteine are of significant interest in biochemistry and pharmacology due to their modified physicochemical properties, such as stability and solubility. nih.gov The formation of a thioether bond, as seen in S-(Carboxymethyl)-D-cysteine, alters the reactivity of the sulfur atom, influencing how the molecule interacts with biological systems. nih.gov

Significance of Stereochemistry: The D-Enantiomer's Unique Research Trajectory

In the world of amino acids, stereochemistry—the three-dimensional arrangement of atoms—is paramount. The vast majority of amino acids found in terrestrial life are in the L-configuration. D-amino acids are far less common, and their presence often confers unique biological activities. This is precisely the case for this compound.

Research has highlighted a distinct divergence in the biological relevance of the D- and L-enantiomers of S-carboxymethylcysteine. While the L-form, carbocisteine (B549337), is known for its mucolytic properties, the D-enantiomer is often referred to as the "inactive" form in this context. medchemexpress.commedchemexpress.eutargetmol.comglpbio.com This perceived inactivity, however, does not render it scientifically uninteresting. On the contrary, its unique stereochemistry has led to a specific and important research trajectory, particularly in the field of antibiotic development.

Historical Development and Emerging Research Significance of this compound

The investigation into this compound has been notably propelled by its identification as a crucial component of the semisynthetic cephamycin antibiotic, MT-141. nih.gov This discovery has spurred research into efficient methods for its synthesis. A significant development in this area is the use of enzymatic synthesis, employing 3-chloro-D-alanine chloride-lyase from Pseudomonas putida to produce this compound from 3-chloro-D-alanine and ethyl thioglycolate, followed by hydrolysis. nih.gov This enzymatic approach offers a highly specific and efficient route to obtaining the desired D-enantiomer.

Beyond its role in antibiotics, the unique stereochemistry of this compound has been explored in the context of nucleic acid interactions. Studies on isopoly(S-carboxymethyl-D-cysteine) derivatives have shown that the incorporation of the D-cysteine unit into an oligomer leads to a decrease in the thermal stability (Tm) of its complex with DNA, as compared to its L-cysteine counterpart. oup.comoup.com This finding underscores the profound impact of chirality on molecular recognition and interaction at the genetic level.

Detailed Research Findings

The following tables summarize key research findings related to this compound.

| Area of Research | Key Finding | Significance | Reference(s) |

| Antibiotic Synthesis | This compound is a vital component of the semisynthetic cephamycin antibiotic, MT-141. | The D-enantiomer is essential for the specific structure and likely contributes to the biological activity of this antibiotic. | nih.gov |

| Enzymatic Synthesis | It can be synthesized from 3-chloro-D-alanine and ethyl thioglycolate using the enzyme 3-chloro-D-alanine chloride-lyase. | Provides a stereospecific and efficient method for producing the D-enantiomer for research and pharmaceutical applications. | nih.govnih.gov |

| Biochemical Research | The racemic mixture, (RS)-Carbocisteine, contains the D-enantiomer which is considered the "inactive" form in terms of mucolytic activity. | Highlights the stereospecificity of biological systems and directs research towards the unique applications of the D-form. | medchemexpress.commedchemexpress.eutargetmol.comglpbio.com |

| Nucleic Acid Interaction | Isopoly(S-carboxymethyl-D-cysteine) derivatives, when complexed with DNA, exhibit a lower thermal stability (Tm) compared to their L-enantiomer counterparts. | Demonstrates that the chirality of the cysteine derivative significantly influences the stability of DNA-peptide nucleic acid complexes. | oup.comoup.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198749 | |

| Record name | S-(Carboxymethyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50698-76-5 | |

| Record name | S-(Carboxymethyl)-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50698-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050698765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(Carboxymethyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(carboxymethyl)-D-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0315LV4X5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations in S Carboxymethyl D Cysteine Investigations

Enantiomeric Specificity in Biological Activity: S-(Carboxymethyl)-D-cysteine versus S-(Carboxymethyl)-L-cysteine

The difference in the three-dimensional structure between the D- and L-isomers of S-carboxymethyl-cysteine can lead to significant variations in their biological effects. The L-form, known as Carbocisteine (B549337), is a widely used mucolytic agent. researchgate.netnih.gov In contrast, the D-enantiomer is often considered the inactive form. targetmol.commedchemexpress.com

The biological activity of S-carboxymethyl-cysteine is enantiomer-dependent. The L-isomer, S-(Carboxymethyl)-L-cysteine (Carbocisteine), is recognized for its therapeutic effects, particularly in respiratory medicine. nih.govgoogle.com It functions as a mucolytic by modulating bronchial secretions. google.com The metabolic fate of the L-isomer is complex and can involve sulfoxidation, a process that itself can be influenced by an individual's metabolic profile. nih.govnih.gov This sulfoxidation creates a new chiral center at the sulfur atom, resulting in diastereomers (epimers) known as S-carboxymethyl-L-cysteine sulfoxides (CMCO), which also exhibit biological activity. nih.govmdpi.com

Conversely, this compound is frequently described as the inactive enantiomer, with some studies reporting it has no detectable inhibitory effect in certain biological assays. targetmol.commedchemexpress.com This difference in activity underscores the stereospecificity of the biological targets with which these compounds interact. The precise fit required for a molecule to bind to a receptor or an enzyme's active site often means that only one enantiomer will elicit a significant response, while the other may have a reduced effect or be entirely inactive. researchgate.net

A patent for an this compound ammonium (B1175870) salt monohydrate suggests its potential use in preparing medicines for respiratory diseases, claiming it can reduce airway resistance and oxidative damage in animal models. google.com This indicates that while the L-isomer is the established active form, the D-isomer may possess its own distinct biological properties that are a subject of ongoing research.

Direct comparative studies on the efficacy and mechanisms of this compound and S-(Carboxymethyl)-L-cysteine are focused on their differential biological roles. The L-form's mechanism as a mucoregulatory agent is well-documented. researchgate.netnih.gov It is also noted for its antioxidant and anti-inflammatory properties. nih.govmdpi.com

Studies on the metabolite of the L-isomer, S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO), reveal that it retains some of the biological activity of the parent compound. nih.gov Research has demonstrated that both the (4R)- and (4S)-epimers of CMCO can protect DNA from oxidative damage and mitigate the effects of oxidative stress in human cell lines. nih.govmdpi.com

While the L-isomer is considered the active mucolytic, research into related compounds highlights the importance of stereochemistry. For instance, in studies of the anti-inflammatory drug Ketoprofen, the R-enantiomer, which is a much weaker COX inhibitor than the S-enantiomer, was found to have specific activity in inhibiting the inflammatory NF-κB pathway. nih.gov This illustrates that even a "less active" enantiomer can have significant and distinct biological effects, a principle that could apply to the S-carboxymethyl-cysteine enantiomers.

| Compound | Known Biological Role/Activity | Metabolism Note |

|---|---|---|

| S-(Carboxymethyl)-L-cysteine (Carbocisteine) | Active mucolytic, antioxidant, anti-inflammatory. researchgate.netnih.govnih.gov | Metabolized via sulfoxidation to S-carboxymethyl-L-cysteine sulfoxide (CMCO). nih.govnih.gov |

| This compound | Generally considered the inactive enantiomer, though some research suggests potential therapeutic use. targetmol.commedchemexpress.comgoogle.com | Enzyme interactions exhibit strict stereospecificity. vulcanchem.com |

| S-Carboxymethyl-L-cysteine Sulfoxide (CMCO) | Metabolite of the L-isomer; retains antioxidant and anti-inflammatory potential. nih.govmdpi.com | Exists as a mix of epimers ((4R) and (4S)) due to a new chiral center at the sulfur atom. nih.gov |

Chirality in the Design and Analysis of this compound Research Models

The inherent chirality of S-carboxymethyl-cysteine demands that research models are designed and analyzed with stereochemical considerations at the forefront. The development of reliable methods for separating and identifying enantiomers is crucial for accurately assessing the properties of each isomer. researchgate.net

Analytical techniques such as Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are essential tools for chiral separation. researchgate.net Macrocyclic antibiotics, like vancomycin (B549263), are frequently used as chiral selectors in these methods. mdpi.comdntb.gov.ua These selectors form transient diastereomeric complexes with the enantiomers, allowing them to be separated and quantified. For S-carboxymethylcysteine, CE using vancomycin as a chiral selector has been successfully employed to resolve the enantiomers. mdpi.comdntb.gov.ua

| Analytical Technique | Application in Chiral Research | Example Chiral Selector |

|---|---|---|

| Capillary Electrophoresis (CE) | Powerful technique for separating enantiomers due to high efficiency and low sample consumption. researchgate.net | Vancomycin. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Commonly used for enantioseparation studies, often with a chiral selector in the mobile or stationary phase. researchgate.net | Vancomycin. researchgate.net |

Synthetic and Biosynthetic Pathways for S Carboxymethyl D Cysteine

Enzymatic Synthesis Methodologies for S-(Carboxymethyl)-D-cysteine

The enzymatic production of CMDC offers a highly specific and controlled method for its synthesis, which is particularly valuable for pharmaceutical applications.

A key enzyme in the synthesis of CMDC is 3-chloro-D-alanine chloride-lyase, sourced from the bacterium Pseudomonas putida CR 1-1. nih.gov This enzyme facilitates a β-replacement reaction, a crucial step in the stereoselective production of this compound. nih.govnih.gov The synthesis process involves two main steps. Initially, S-(Ethoxy-carbonyl-methyl)-D-cysteine is synthesized from 3-chloro-D-alanine and ethyl thioglycolate through the action of the lyase. nih.gov Subsequently, this intermediate is hydrolyzed by alkali to yield the final product, this compound. nih.gov The resulting compound can then be isolated from the reaction mixture and has been identified physicochemically. nih.gov This enzymatic method has also been successfully applied to synthesize various other D-cysteine-related amino acids. nih.gov

The optimization of reaction conditions is critical for efficient biocatalytic synthesis. For the production of S-(ethoxycarbonylmethyl)-D-cysteine, the precursor to CMDC, resting cells of P. putida have been utilized to fine-tune the synthesis process. nih.gov In a related context, an enzyme designated as S-carboxymethyl-L-cysteine synthase has been identified in Escherichia coli W3110. tandfonline.com This enzyme catalyzes the synthesis of the L-enantiomer, S-carboxymethyl-L-cysteine, from 3-chloro-L-alanine and thioglycolic acid, demonstrating the versatility of microbial enzymes in synthesizing carboxymethylated cysteine derivatives. tandfonline.com

Endogenous Formation and Metabolic Origins of Carboxymethylated Cysteine Derivatives

Carboxymethylated cysteine derivatives, including this compound, can also be formed endogenously through non-enzymatic reactions involving metabolic byproducts.

Alpha-dicarbonyl compounds, which are reactive electrophiles, can react with the nucleophilic thiol group of cysteine residues in amino acids, peptides, and proteins. nih.govacs.orgnih.gov This reaction leads to the formation of adducts and stable products, including S-(carboxymethyl)cysteine. nih.govacs.org The thiol group of cysteine is a potent nucleophile, making it a key target for these dicarbonyl compounds. nih.govacs.org The initial reaction forms a thiol-aldehyde adduct, which can be detected by methods such as electrospray ionization mass spectrometry. nih.govacs.org This process is accompanied by the loss of the thiol group. nih.govacs.org

Glyoxal (B1671930) and glycolaldehyde (B1209225) are specific α-dicarbonyl compounds that serve as precursors in the formation of S-(carboxymethyl)cysteine. nih.govresearchgate.netnih.gov The reaction of glyoxal with cysteine residues gives rise to S-(carboxymethyl)cysteine. nih.govacs.org The yield of this product increases with higher concentrations of glyoxal and over time. nih.govacs.org Glycolaldehyde can also lead to the formation of carboxymethylated products. nih.gov The formation of S-(carboxymethyl)cysteine from glyoxal is thought to involve a Cannizzaro-like rearrangement of the initial thioacetal intermediate. tandfonline.com

The formation of S-(carboxymethyl)cysteine is closely linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. mdpi.comnih.gov This non-enzymatic browning reaction produces a variety of products, including reactive α-dicarbonyl compounds. mdpi.comportlandpress.com These dicarbonyls, such as glyoxal, can then react with cysteine residues to form S-(carboxymethyl)cysteine, which is considered an advanced glycation end product (AGE). nih.govnih.govportlandpress.commdpi.com AGEs are known to accumulate in tissues, particularly in conditions like diabetes, and have been implicated in the development of related complications. nih.govacs.orgnih.gov The formation of S-(carboxymethyl)cysteine on proteins has been observed to increase with extended incubation with glucose, highlighting its connection to glycation processes. nih.govacs.org

Biological and Biochemical Mechanisms of S Carboxymethyl D Cysteine: Comparative and Specific Investigations

Metabolic Fates and Biotransformation Pathways of S-(Carboxymethyl)cysteine (Including Enantiomeric Variability)

The metabolism of S-carboxymethyl-L-cysteine (carbocisteine), the L-enantiomer of S-(carboxymethyl)-D-cysteine, is complex and subject to considerable interindividual variation. researchgate.netpharmacompass.comdrugbank.com While information specific to the D-enantiomer is less abundant, studies on the L-enantiomer provide a foundational understanding of the potential metabolic pathways. These pathways primarily include sulfoxidation, acetylation, and decarboxylation, leading to a variety of metabolites. drugbank.comsmolecule.com A significant portion, approximately 30% to 60%, of an oral dose of carbocisteine (B549337) is excreted unchanged in the urine. researchgate.netdrugbank.com

Sulfoxidation Processes and Identification of Sulfur-Oxygenated Metabolites

Sulfoxidation is a major biotransformation pathway for S-carboxymethyl-L-cysteine. researchgate.netpharmacompass.comdrugbank.com This process involves the oxidation of the sulfur atom in the molecule, leading to the formation of sulfoxide (B87167) metabolites. The primary enzyme implicated in this process is phenylalanine 4-monooxygenase, a cytosolic enzyme. researchgate.netresearchgate.net The main sulfoxide metabolite identified is S-carboxymethyl-L-cysteine sulfoxide (CMCO). researchgate.net In some instances, thiodiglycolic acid S-oxide has also been identified as a major urinary S-oxide metabolite, particularly after night-time administration. nih.govresearchgate.net The formation of these inactive sulfoxide metabolites is significant as the parent sulfide (B99878) form is considered the active species for free radical scavenging. researchgate.netnih.gov

Interestingly, the sulfoxidation of S-carboxymethyl-L-cysteine does not appear to be stereospecific, meaning the enzyme does not show a preference for one enantiomer over the other. researchgate.net However, the extent of sulfoxidation can vary significantly among individuals. nih.gov

Table 1: Key Sulfur-Oxygenated Metabolites of S-Carboxymethyl-L-cysteine

| Metabolite Name | Parent Compound | Metabolic Process |

| S-Carboxymethyl-L-cysteine sulfoxide (CMCO) | S-Carboxymethyl-L-cysteine | Sulfoxidation |

| Thiodiglycolic acid S-oxide | S-Carboxymethyl-L-cysteine | Sulfoxidation |

| S-Methyl-L-cysteine S-oxide | S-Methyl-L-cysteine (decarboxylated metabolite) | Sulfoxidation |

Influence of Genetic Polymorphism on Metabolic Profiles of S-(Carboxymethyl)cysteine

Significant interindividual variability in the metabolism of S-carboxymethyl-L-cysteine is attributed to genetic polymorphism, particularly in sulfoxidation capacity. pharmacompass.comdrugbank.comsmolecule.com Studies have shown a nearly 100-fold difference in the amount of sulfoxide metabolites excreted in the urine among healthy individuals, suggesting a bimodal distribution of the population into "extensive" and "poor" metabolizers. nih.gov

This polymorphism is linked to the activity of cytosolic enzymes responsible for sulfoxidation, namely cysteine dioxygenase and phenylalanine 4-hydroxylase. pharmacompass.comdrugbank.com Individuals with reduced metabolic capacity may have increased exposure to the parent compound, which could explain the variable clinical responses observed. pharmacompass.comdrugbank.comsmolecule.com Research into the families of individuals with impaired sulfoxidation suggests a genetic effect, although environmental factors may also play a role. nih.gov The "non-metaboliser" phenotype for S-carboxymethyl-L-cysteine sulfoxidation has been investigated as a potential biomarker for susceptibility to certain diseases. researchgate.net

Circadian Rhythms and Diurnal Variations in S-(Carboxymethyl)cysteine Biotransformation

The metabolism of S-carboxymethyl-L-cysteine is also influenced by circadian rhythms, with the timing of administration significantly affecting the metabolic profile. nih.govresearchgate.netnih.gov

When administered in the morning (e.g., 8:00 AM), the primary urinary metabolite is S-carboxymethyl-L-cysteine S-oxide. nih.govresearchgate.net However, in the subsequent collection period (e.g., 4:00 PM to midnight), S-(carboxymethylthio)-L-cysteine becomes the major metabolite. nih.govresearchgate.net

In contrast, when administered at night (e.g., midnight), thiodiglycolic acid is the main urinary metabolite in the initial hours, followed by thiodiglycolic acid S-oxide in the later morning collection. nih.govresearchgate.net This diurnal variation highlights the dynamic nature of the biotransformation pathways and suggests that the timing of administration can dictate which metabolic route predominates. nih.govresearchgate.netnih.gov

Table 2: Diurnal Variation in Major Urinary Metabolites of S-Carboxymethyl-L-cysteine

| Administration Time | Collection Period | Major Urinary Metabolite |

| 8:00 AM | 8:00 AM - 4:00 PM | S-Carboxymethyl-L-cysteine S-oxide |

| 8:00 AM | 4:00 PM - Midnight | S-(carboxymethylthio)-L-cysteine |

| Midnight | Midnight - 8:00 AM | Thiodiglycolic acid |

| Midnight | 8:00 AM - 4:00 PM | Thiodiglycolic acid S-oxide |

Formation of Acetylated and Decarboxylated Products

In addition to sulfoxidation, S-carboxymethyl-L-cysteine undergoes acetylation and decarboxylation. drugbank.comsmolecule.com These metabolic pathways contribute to the formation of various derivatives. While specific details on the enzymes involved in the acetylation and decarboxylation of this compound are not extensively documented, studies on the L-enantiomer have identified metabolites such as N-acetyl-S-carboxymethyl-l-cysteine and S-methyl-l-cysteine (a decarboxylated product). researchgate.net These metabolites can also undergo further sulfoxidation. researchgate.net The formation of these acetylated and decarboxylated products represents another facet of the complex metabolic fate of this compound. hmdb.ca

Redox Modulatory Activities: Comparative Analyses of this compound

Direct Free Radical Scavenging Capabilities (e.g., Hydroxyl Radicals, Hypochlorous Acid)

S-carboxymethyl-D-cysteine and its L-enantiomer exhibit significant free-radical scavenging properties. nih.govchemimpex.com This activity is primarily attributed to the thioether group within the molecule, which can be oxidized by reactive oxygen species. nih.govunivaq.itmdpi.comnih.gov The parent sulfide form is considered the active antioxidant, while the sulfoxide metabolite is inactive in this regard. nih.gov

Research has demonstrated that S-carboxymethyl-L-cysteine is a potent and selective scavenger of hydroxyl radicals (•OH) and hypochlorous acid (HOCl). univaq.itmdpi.comresearchgate.net These are two of the most damaging free radicals to tissues. univaq.itmdpi.com The scavenging capacity of S-carboxymethyl-L-cysteine against HOCl is comparable to that of glutathione (B108866), a major endogenous antioxidant. nih.gov In cellular studies, it has been shown to inhibit the oxidation of deoxyribose by hydroxyl radicals produced by neutrophils. nih.gov

While direct comparative data on the scavenging capabilities of the D- and L-enantiomers are limited, one source indicated that this compound has a DPPH radical scavenging activity that is 65% of its L-enantiomer. vulcanchem.com Both enantiomers and their sulfoxide metabolites have been shown to protect DNA from oxidative damage caused by hydroxyl free radicals. researchgate.netmdpi.com

Table 3: Comparative Radical Scavenging Activity

| Compound | Radical Scavenged | Relative Activity/Observation |

| S-(Carboxymethyl)-L-cysteine | Hydroxyl Radical (•OH) | Potent scavenger |

| S-(Carboxymethyl)-L-cysteine | Hypochlorous Acid (HOCl) | Potent scavenger, comparable to glutathione |

| This compound | DPPH Radical | 65% of the activity of the L-enantiomer |

Mechanisms of Glutathione Level Modulation and Antioxidant Defense System Enhancement

This compound (S-CM-D-C) contributes to the enhancement of the antioxidant defense system, primarily through its influence on glutathione (GSH) levels. Cysteine is the rate-limiting amino acid for the intracellular synthesis of GSH, a critical endogenous antioxidant. univaq.it The availability of cysteine is a key determinant in the rate of GSH synthesis. nih.gov

S-CM-D-C, after administration, can be metabolized to release cysteine. The carboxymethyl group in S-CM-D-C serves to protect the reactive thiol group of cysteine, ensuring its stability and subsequent availability for GSH synthesis. nih.govgoogle.com This positions S-CM-D-C as a precursor for glutathione, capable of elevating intracellular GSH levels. nih.govgoogle.com By increasing the concentration of GSH, S-CM-D-C indirectly bolsters the antioxidant capacity of the cell, as GSH is involved in detoxifying reactive oxygen species (ROS) and regenerating other antioxidants. pagepressjournals.org

Studies have demonstrated that lysine (B10760008) S-carboxymethyl cysteinate (LCC), a salt of S-carboxymethyl-cysteine, significantly increases endogenous GSH levels in human keratinocytes and skin tissues. nih.gov This elevation in GSH is attributed to the enhanced production of key metabolites involved in its biosynthesis, following the penetration of LCC into the epidermis. nih.gov

| Compound | Mechanism of Action | Effect on Glutathione (GSH) | Reference |

| This compound | Acts as a precursor to cysteine, the rate-limiting amino acid for GSH synthesis. | Increases intracellular GSH levels. | univaq.itnih.govgoogle.com |

| Lysine S-carboxymethyl cysteinate (LCC) | Delivers S-carboxymethyl-cysteine, which then provides cysteine for GSH synthesis. | Significantly elevates endogenous GSH levels in skin cells. | nih.gov |

Role of the Thioether Bond in Oxidative Processes

The chemical structure of this compound features a thioether bond, which plays a direct role in its antioxidant activity. Unlike compounds with a free thiol group, such as N-acetylcysteine (NAC), the antioxidant mechanism of S-CM-D-C involves the oxidation of this thioether linkage. nih.gov

The thioether bond in S-CM-D-C can be directly oxidized by reactive oxygen species (ROS). univaq.itnih.gov This reaction results in the formation of the corresponding sulfoxide, S-carboxymethyl-L-cysteine sulfoxide (CMCO). univaq.itresearchgate.net This process effectively scavenges ROS, thus protecting cells from oxidative damage. nih.gov The sulfide moiety within the S-CM-D-C molecule is considered the active species in this free radical scavenging activity, while the oxidized sulfoxide metabolites are regarded as inactive. univaq.it

| Feature | Description | Implication in Oxidative Processes | Reference |

| Thioether Bond | The sulfur atom is bonded to two carbon atoms (R-S-R'). | Can be oxidized by ROS to form a sulfoxide. This acts as a direct scavenging mechanism. | univaq.itnih.gov |

| Oxidation Product | S-carboxymethyl-L-cysteine sulfoxide (CMCO). | The formation of the sulfoxide indicates that S-CM-D-C has reacted with and neutralized ROS. | univaq.itresearchgate.net |

Activation of the Nrf2 Antioxidant Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. nih.govmdpi.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which defend cells against oxidative stress-induced cell death. nih.govphysiology.org

The activation of the Nrf2 pathway leads to increased cellular redox potential and the initiation of detoxification enzyme synthesis. nih.gov In renal tubular epithelial cells, S-(2-Carboxyethyl)-l-cysteine (β-CEC), a homolog of S-carboxymethyl-l-cysteine, was found to activate the Nrf2 pathway without being acutely cytotoxic. mdpi.com While the precise mechanism of Nrf2 activation by S-CM-D-C is not fully elucidated, it is a key component of its protective effects against oxidative stress. It is known that electrophiles can disrupt the interaction between Keap1 (a negative modulator of Nrf2) and Nrf2, allowing Nrf2 to translocate to the nucleus and activate gene expression. mdpi.com

| Pathway Component | Role | Effect of S-CM-D-C Homologs | Reference |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Transcription factor that regulates antioxidant and cytoprotective gene expression. | S-(2-Carboxyethyl)-l-cysteine (β-CEC) activates the Nrf2 pathway in renal tubular epithelial cells. | nih.govmdpi.com |

| Keap1 (Kelch-like ECH-associated protein 1) | Negative modulator of Nrf2, targeting it for degradation. | Electrophiles can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation. | mdpi.com |

| Antioxidant Response Element (ARE) | DNA sequence to which Nrf2 binds to initiate gene transcription. | Activation of the Nrf2 pathway leads to the transcription of genes containing AREs. | nih.gov |

Interactions with Biological Macromolecules: Focus on Stereospecificity

Adduct Formation with Amino Acids, Peptides, and Proteins

This compound can be formed through the reaction of α-dicarbonyl compounds, such as glyoxal (B1671930), with the thiol groups of cysteine residues in amino acids, peptides, and proteins. nih.govacs.org This non-enzymatic covalent modification is a form of adduction that leads to the formation of stable products. nih.govacs.org

This process is particularly relevant in the context of advanced glycation endproducts (AGEs), which are implicated in the vascular complications of diabetes. nih.govacs.org Glyoxal, which is present at elevated levels in conditions of chronic hyperglycemia, reacts with the nucleophilic thiol group of cysteine to form S-(carboxymethyl)cysteine. nih.govacs.org The formation of this adduct has been quantified by HPLC and its yield increases in a time- and dose-dependent manner with higher glyoxal concentrations. nih.govacs.org This novel, stable AGE serves as a potential biomarker for glycation. nih.govacs.org

| Reactant 1 | Reactant 2 | Product | Significance | Reference |

| Glyoxal (an α-dicarbonyl compound) | Cysteine residues (in amino acids, peptides, proteins) | S-(Carboxymethyl)cysteine | Formation of a stable advanced glycation endproduct (AGE). Potential biomarker for glycation. | nih.govacs.org |

Impact on Cysteine Protease Activity

Reactive carbonyl compounds, including glyoxal, have been shown to inhibit the activity of cysteine proteases. nih.gov This inhibition occurs through the modification of the active site cysteine residue. nih.gov

The reaction of glyoxal with the active site thiol of cysteine proteases, such as papain, leads to the formation of S-carboxymethylcysteine. nih.gov This adduction results in the loss of the active site cysteine residue and a concentration-dependent inactivation of the enzyme. nih.gov This mechanism of inhibition has been observed for several lysosomal cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S. nih.gov The inactivation of these proteases by reactive aldehydes may contribute to the accumulation of modified proteins in various pathological conditions. nih.gov

| Cysteine Protease | Inhibitor | Effect | Mechanism | Reference |

| Papain | Glyoxal | Inhibition of activity | Formation of S-carboxymethylcysteine at the active site. | nih.gov |

| Cathepsin B, L, S | Glyoxal, Methylglyoxal (B44143) | Inhibition of activity | Modification of the active site cysteine residue. | nih.gov |

Interaction of Isopoly(this compound) Derivatives with Nucleic Acids (DNA)

Derivatives of isopoly(this compound) have been synthesized to investigate their interaction with nucleic acids, specifically DNA. nih.govoup.com Studies on these interactions have revealed a degree of stereospecificity.

Research on isopoly(S-carboxymethyl-D-cysteine) derivatives of nucleic acid bases has shown that the chirality of the cysteine unit influences the formation of complexes with oligo-DNA. nih.govresearchgate.net Specifically, the presence of the D-cysteine unit in an L-cysteine oligomer was found to decrease the melting temperature (Tm) of the complex formed with DNA. nih.govresearchgate.net This indicates that the stereochemistry of the cysteine backbone affects the stability of the interaction between the isopoly(amino acid) derivative and the DNA molecule.

| Derivative | Interacting Molecule | Observation | Implication | Reference |

| Isopoly(this compound) derivatives of nucleic acid bases | Oligo-DNA | The D-cysteine unit in an L-cysteine oligomer decreases the melting temperature (Tm) of the complex with DNA. | Chirality of the cysteine backbone affects the stability of the interaction with DNA. | nih.govresearchgate.net |

Studies on the Role of the D-cysteine Unit in Oligomer-DNA Complex Formation

The stereochemistry of the cysteine unit plays a critical role in the interaction between peptide-based oligomers and DNA. Research into the effects of chirality on this complex formation has utilized isopoly(S-carboxymethyl-D-cysteine) derivatives of nucleic acid bases.

In one key study, these D-cysteine derivatives were synthesized and compared to their L-cysteine counterparts to investigate their binding affinity with oligo-DNA. The primary finding was that the incorporation of a D-cysteine unit into an L-cysteine oligomer resulted in a decreased melting temperature (Tm) of the complex formed with DNA. drugbank.com This indicates that the D-configuration reduces the thermal stability of the oligomer-DNA duplex, suggesting a less favorable or altered binding geometry compared to the naturally occurring L-amino acid-based oligomers. drugbank.comnih.gov This highlights the stereospecificity of such interactions and the importance of the amino acid's configuration in the design of DNA-binding molecules.

Cellular and Subcellular Mechanistic Studies of S-(Carboxymethyl)cysteine

Cellular studies, primarily utilizing the L-form or racemic mixtures of S-carboxymethylcysteine (SCMC), have revealed its involvement in several critical subcellular processes, including mitochondrial homeostasis, autophagy, and stress response pathways.

Modulation of Mitochondrial Function and Oxidative Balance

S-carboxymethylcysteine (CMC) has been identified as a biomarker for mitochondrial damage and is intrinsically linked to oxidative balance within the cell. tandfonline.com Mitochondria are primary sites of reactive oxygen species (ROS) production, and cysteine residues in mitochondrial proteins are susceptible to oxidative modification. tandfonline.com The formation of CMC on these residues is an irreversible chemical modification that can lead to dysfunctional proteins. tandfonline.com

Studies in rat liver models have shown that the concentration of CMC in mitochondrial proteins is a sensitive indicator of cellular stress. tandfonline.com For instance, caloric and methionine restriction, two interventions known to increase longevity, lead to a significant decrease in CMC levels in liver mitochondrial proteins. This reduction is associated with a corresponding increase in the content of protein sulfhydryl groups, suggesting an improved antioxidant status. tandfonline.com

Conversely, SCMC has demonstrated protective effects against mitochondrial impairment in models of neurodegenerative disease. nih.govmdpi.com The compound's thioether bond can be oxidized by ROS, allowing it to act as a scavenger of oxidizing species. nih.gov In cellular models of Parkinson's disease, SCMC was shown to reduce mitochondrial ROS levels, suggesting a direct role in maintaining mitochondrial integrity under conditions of high oxidative stress. nih.govresearchgate.net

Table 1: Effect of Dietary Restrictions on Mitochondrial S-(carboxymethyl)-cysteine (CMC) Levels in Rats

| Dietary Intervention | Change in Mitochondrial CMC Concentration | Associated Change in Protein Sulfhydryl Groups |

| 8.5% Caloric Restriction | Decrease | Increase |

| 25% Caloric Restriction | Decrease | Increase |

| 40% Methionine Restriction | Decrease | Increase |

| 80% Methionine Restriction | Decrease | Increase |

| Data synthesized from studies on rat liver mitochondrial proteins. tandfonline.com |

Influence on Autophagy Pathways in Cellular Models

Autophagy, the cellular process for degrading and recycling damaged components, is critical for cellular health, and its impairment is linked to aging and neurodegenerative diseases like Parkinson's. nih.govresearchgate.net In the context of Parkinson's disease models, where mitochondrial dysfunction is a key feature, specific forms of autophagy that target mitochondria (mitophagy) are particularly relevant. nih.gov

Studies investigating the protective effects of S-carboxymethyl-L-cysteine (SCMC) in these models have provided evidence of its influence on autophagy. In an in vitro model of Parkinson's disease, RNA sequencing analysis revealed that SCMC treatment was able to recover the autophagy pathway, which was disrupted by the neurotoxin. mdpi.com This finding suggests that part of SCMC's neuroprotective mechanism involves the modulation of autophagy to clear damaged components and restore cellular homeostasis. nih.govmdpi.com Specifically, proteins linked to recessive Parkinson's disease, PINK1 and PARKIN, have been implicated in mitophagy, a process that appears to be supported by SCMC activity in these models. nih.gov

Induction of Amino Acid Stress Signaling Pathways

Cells respond to various stresses, including amino acid imbalance, by activating specific signaling pathways to restore homeostasis. Studies using a homolog of S-carboxymethyl-l-cysteine (CMC), S-(2-carboxyethyl)-L-cysteine (β-CEC), have shed light on these mechanisms, with findings showing that its activities closely resemble those of CMC.

In renal tubular epithelial cells, treatment with β-CEC was found to significantly and dose-dependently increase the activity of the amino acid stress response pathway. This pathway involves the activation of key transcription factors such as Activating Transcription Factor 2 (ATF2), ATF3, and ATF4. The induction of this signaling cascade by β-CEC (and by extension, CMC) was shown to be moderated by the presence of other amino acids, including cysteine, methionine, histidine, and tryptophan. This indicates that SCMC can act as a signaling molecule, alerting the cell to a potential amino acid imbalance and triggering a compensatory response.

Alongside the amino acid stress pathway, these compounds also activated the electrophile/oxidative stress response pathway, governed by the transcription factor Nrf2.

Table 2: Stress-Responsive Pathways Activated by a CMC Homolog (β-CEC)

| Pathway | Key Transcription Factors | Observation |

| Amino Acid Stress Response | ATF2, ATF3, ATF4 | Significantly and dose-dependently increased activity |

| Oxidative Stress Response | Nrf2 | Significantly and dose-dependently increased activity |

| Data from in vitro studies in renal tubular epithelial cells. |

Research on S Carboxymethyl D Cysteine in Disease Pathophysiology and Experimental Models

Neurodegenerative Disorders Research

Oxidative stress and mitochondrial dysfunction are recognized as crucial factors in the progressive loss of neurons that characterizes many neurodegenerative diseases. nih.govfrontiersin.orgmdpi.com Research has explored the potential of cysteine-containing compounds to counteract these detrimental processes.

The neuroprotective effects of S-Carboxymethylcysteine (SCMC) have been evaluated in cellular models designed to mimic the pathology of Parkinson's disease. nih.govnih.govresearchgate.net Parkinson's disease is primarily characterized by the degeneration of dopaminergic neurons in the substantia nigra region of the brain. frontiersin.org

In one key study, the human neuroblastoma cell line SH-SY5Y was used as an in vitro model. researchgate.net These cells, when exposed to neurotoxins, exhibit high levels of oxidative stress and cell death, replicating conditions found in Parkinson's disease. nih.gov The investigation focused on the ability of SCMC to protect these cells against such oxidative injury. nih.govresearchgate.net The study aimed to dissect the molecular pathways through which SCMC exerts its antioxidant effects in a cellular environment relevant to Parkinson's disease. nih.gov

Oxidative stress and impaired mitochondrial function are central to the degeneration of dopaminergic neurons in Parkinson's disease. nih.govnih.govacs.org Research demonstrates that SCMC provides significant protection against these two key pathological mechanisms. nih.govresearchgate.net

Studies using in vitro models of Parkinson's disease have shown that SCMC treatment can effectively shield dopaminergic neurons from oxidative damage. nih.gov The compound works by mitigating the molecular pathways that lead to oxidative imbalance and mitochondrial impairment. nih.govresearchgate.net It has been noted that SCMC's active metabolite, a sulfide (B99878), acts as a free radical scavenger. nih.gov This antioxidant activity is crucial, as a significant percentage of Parkinson's disease patients (38-39%) are considered poor sulphoxidizers, meaning they are exposed to higher levels of the active sulfide metabolite for longer periods. nih.govacs.org

The protective effects of SCMC on mitochondrial health are a key aspect of its neuroprotective profile. By preserving mitochondrial function, SCMC helps maintain cellular energy production and prevents the activation of cell death pathways often triggered by mitochondrial dysfunction in neurodegenerative conditions. nih.govresearchgate.net

The aging process is intrinsically linked to an increase in oxidative stress and a decline in mitochondrial efficiency, elevating the risk for neurodegenerative diseases. nih.gov Research suggests that S-Carboxymethylcysteine could be a beneficial component of neuroprotective strategies aimed at healthy aging. nih.govnih.govresearchgate.net The data obtained from in vitro studies suggest that a diet enriched with SCMC could help protect neurons from the cumulative damage caused by oxidative imbalance and mitochondrial dysfunction over a lifetime. nih.govresearchgate.net This preventative approach may help forestall the progression of neurodegenerative processes that are common in aging. nih.gov

Broader research into related cysteine-containing compounds supports this notion. For instance, compounds like S-allyl-L-cysteine (SAC), S-ethyl-L-cysteine (SEC), and S-propyl-L-cysteine (SPC) have been shown to decrease the production of amyloid-β peptide in the brains of mice in a D-galactose-induced aging model. nih.govspandidos-publications.com These findings collectively highlight the potential of targeting cysteine metabolism and leveraging the antioxidant properties of its derivatives as a strategy to promote neuronal health during aging. nih.govfrontiersin.org

Studies in Glycation-Related Pathologies and Aging

Glycation, the non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of Advanced Glycation End Products (AGEs). These molecules are implicated in the progression of aging and various diseases, including diabetes and its complications. acs.orgnih.gov

S-(carboxymethyl)cysteine (CMC) is itself recognized as a stable Advanced Glycation End Product. acs.orgtandfonline.com Its formation occurs when the thiol group of a cysteine residue reacts with α-dicarbonyl compounds, such as glyoxal (B1671930). acs.orgtandfonline.com Glyoxal is a reactive carbonyl species that can be formed from glucose and is found at elevated levels in conditions of high blood sugar, such as diabetes mellitus. acs.org This reaction leads to a stable modification of the protein. acs.org

The formation of CMC and a related AGE, S-(1-carboxyethyl)cysteine (CEC) from methylglyoxal (B44143), on proteins is linked to the pathology of diabetic complications. nih.gov Studies have found that levels of plasma protein-bound CMC and CEC are elevated in patients with diabetes. nih.govresearchgate.net Furthermore, the concentration of these AGEs correlates with the albumin-creatinine ratio, a key indicator of diabetic nephropathy (kidney disease). nih.gov This suggests that the modification of cysteine residues by glyoxal and methylglyoxal may play a role in the development of kidney damage in diabetes. nih.gov

The process of AGE formation, including CMC, is a factor in a wide range of pathologies due to its ability to alter protein structure and function, promote oxidative stress, and trigger inflammation. nih.gov

| Precursor Aldehyde | Amino Acid Residue | Advanced Glycation End Product (AGE) |

| Glyoxal | Cysteine | S-(carboxymethyl)cysteine (CMC) |

| Methylglyoxal | Cysteine | S-(1-carboxyethyl)cysteine (CEC) |

| Glyoxal | Lysine (B10760008) | Nε-(carboxymethyl)lysine (CML) |

| Methylglyoxal | Lysine | Nε-(carboxyethyl)lysine (CEL) |

This table summarizes the formation of specific Advanced Glycation End Products (AGEs) from the reaction of precursor aldehydes with amino acid residues on proteins.

Glycoxidation is a process involving both glycation and oxidation, leading to the formation of AGEs like S-(carboxymethyl)cysteine (CMC) and Nε-(carboxymethyl)lysine (CML). researchgate.netjci.org These products have been identified as important biomarkers for long-term protein damage that occurs during aging and in chronic diseases like diabetes. jci.orgresearchgate.net

The accumulation of these markers is a hallmark of the aging process. researchgate.net Research has focused on quantifying these glycoxidation products in various tissues to understand their role in age-related decline. For example, CMC has been detected and quantified in mitochondrial proteins from rat liver, indicating that even the machinery within our cells is susceptible to this form of damage as a result of oxidative stress. researchgate.net The presence of CMC on proteins can serve as a biomarker of both systemic and localized oxidative stress. researchgate.net

The analysis of protein glycoxidation markers is crucial in aging research as their accumulation reflects the cumulative burden of oxidative stress and impaired glucose metabolism over time. nih.govjci.org The strong link between the formation of these markers and oxidative conditions underscores their utility as indicators of molecular damage contributing to the aging phenotype and age-associated diseases. jci.org

Renal System Research

Research into the effects of S-carboxymethyl-cysteine (S-CMC) and its analogs on the renal system has focused on its potential to protect kidney cells from various toxic insults. The primary cells of interest in these studies are the renal tubular epithelial cells (RTECs), which are crucial for kidney function and are often the primary target of nephrotoxic agents.

In vitro studies have investigated the protective capabilities of S-CMC homologs in renal tubular epithelial cells. One of the key mechanisms identified is the activation of the Nrf2 antioxidant pathway. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, and its activation by these compounds suggests a potential to mitigate cellular damage. While not acutely cytotoxic themselves, S-CMC and its sulfoxide (B87167) metabolite were found to activate this protective pathway in RTECs. This suggests that S-CMC may help prepare cells to withstand subsequent oxidative challenges, a common mechanism of injury in many kidney diseases.

The interaction between S-CMC homologs and heavy metals in renal cells presents a complex picture. Contrary to providing protection, in vitro research using a homolog of S-CMC, S-(2-carboxyethyl)-L-cysteine (β-CEC), demonstrated an enhancement of the cytotoxic effects of several heavy metals. In studies on rat renal tubular epithelial cells, β-CEC was found to increase the cellular damage caused by arsenic, cadmium, lead, and mercury. This finding underscores the specificity of the compound's protective actions and indicates that it does not offer a universal defense against all nephrotoxic substances.

Table 1: Effect of S-CMC Homolog (β-CEC) on Heavy Metal Cytotoxicity in RTECs

| Heavy Metal | Observed Effect in the Presence of β-CEC | Reference |

|---|---|---|

| Arsenic | Enhanced cytotoxic effects | |

| Cadmium | Enhanced cytotoxic effects | |

| Lead | Enhanced cytotoxic effects | |

| Mercury | Enhanced cytotoxic effects |

In contrast to its effects with heavy metals, S-CMC and its homologs have shown significant protective effects against cytotoxicity induced by platinum-based chemotherapy drugs and certain nanoparticles. Cisplatin (B142131) and oxaliplatin (B1677828) are potent anticancer drugs, but their use is often limited by severe nephrotoxicity.

Research has demonstrated that S-CMC can inhibit the cytotoxic stress induced by cisplatin and oxaliplatin in RTECs. The proposed mechanism for this protection involves the modulation of cellular stress signaling. Specifically, both S-CMC and its homolog β-CEC were shown to decrease the drug-induced activation of the transcription factor p53 when co-incubated with cisplatin and oxaliplatin. The p53 pathway is critical in initiating cell death (apoptosis) in response to DNA damage, so its inhibition can prevent drug-induced cell death.

Furthermore, these compounds also demonstrated a protective effect against the cytotoxicity of copper(II) oxide (CuO) nanoparticles.

Table 2: Protective Effects of S-CMC and its Homolog Against Platinum Drugs and Nanoparticles in RTECs

| Cytotoxic Agent | Protective Effect Observed | Mechanism of Action | Reference |

|---|---|---|---|

| Cisplatin | Inhibition of cytotoxic stress | Decreased activation of p53 | |

| Oxaliplatin | Inhibition of cytotoxic stress | Decreased activation of p53 | |

| CuO Nanoparticles | Inhibition of cytotoxic stress | Antioxidant activity |

Investigational Models for Respiratory Disorders

S-carboxymethyl-cysteine is widely recognized as a mucoactive agent and has been extensively studied for its role in managing respiratory diseases characterized by excessive or abnormal mucus production, such as Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic effects are attributed to both its mucoregulatory and anti-inflammatory properties.

The primary mucoregulatory function of S-CMC is not to break down existing mucus, but rather to normalize its production and composition at the cellular level. Research has shown that the viscoelastic properties of bronchial mucus are determined by the balance of different types of glycoproteins, namely sialomucins (less viscous) and fucomucins (more viscous).

In pathological states like COPD, there is an overproduction of fucomucins. S-CMC works by resetting the balance between these glycoproteins, primarily by stimulating the intracellular activity of sialyl transferase, an enzyme that increases the synthesis of sialomucins. This action normalizes the viscosity of the mucus, making it easier to clear from the airways. Animal model studies have also shown that S-CMC can reduce goblet cell hyperplasia, the increase in mucus-secreting cells, which is a common feature in chronic airway inflammation.

Table 3: Mechanisms of S-CMC on Mucus Properties and Secretion

| Mechanism | Effect | Consequence | Reference |

|---|---|---|---|

| Sialyl Transferase Stimulation | Increases sialomucin synthesis | Restores balance between sialomucins and fucomucins | |

| Glycoprotein Modulation | Reduces fucomucin production | Normalizes mucus viscosity | |

| Goblet Cell Regulation | Reduces goblet cell hyperplasia | Decreases mucus hypersecretion |

Beyond its mucoregulatory effects, S-CMC exhibits significant anti-inflammatory properties that contribute to its efficacy in respiratory disorders. Chronic airway diseases are characterized by persistent inflammation and oxidative stress.

Studies in various in vitro and in vivo models have elucidated several anti-inflammatory mechanisms of S-CMC:

Reduction of Inflammatory Cell Infiltration : In animal models of allergic airway inflammation, S-CMC treatment was found to reduce the influx of neutrophils and eosinophils into the airways following an allergen challenge.

Modulation of Inflammatory Cytokines : S-CMC has been shown to decrease the production of pro-inflammatory cytokines. In human tracheal epithelial cells, it reduced the baseline and rhinovirus-induced production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8). In animal models, it decreased levels of IL-5 and IL-13, which are key cytokines in allergic inflammation.

Inhibition of Adhesion Molecules : The compound can reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is used by rhinoviruses to enter cells and is also involved in recruiting inflammatory cells to the lungs. By reducing its expression, S-CMC may decrease susceptibility to viral infections and associated exacerbations.

Inhibition of Bacterial Adherence : In vitro studies have demonstrated that S-CMC can significantly reduce the adherence of pathogenic bacteria, such as Moraxella catarrhalis, to pharyngeal epithelial cells.

Table 4: Summary of Anti-inflammatory Effects of S-CMC in Airway Cells

| Effect | Model System | Key Findings | Reference |

|---|---|---|---|

| Reduced Inflammatory Cells | Mouse model of allergic inflammation | Decreased neutrophils and eosinophils in bronchoalveolar lavage fluid. | |

| Reduced Pro-inflammatory Cytokines | Human tracheal epithelial cells | Reduced production of IL-6 and IL-8. | |

| Reduced Adhesion Molecule Expression | Human tracheal epithelial cells | Reduced expression of ICAM-1. | |

| Inhibited Bacterial Adherence | In vitro with pharyngeal epithelial cells | Reduced adherence of Moraxella catarrhalis. | |

| Protected Against Oxidative Stress | Human alveolar and bronchial cells | Inhibited p53 activation from cigarette smoke extract. |

Derivatives and Analogs of S Carboxymethyl D Cysteine

Synthesis and Characterization of Isopoly(S-(carboxymethyl)-D-cysteine) Derivatives

The synthesis of derivatives of isopoly(S-carboxymethyl)-D-cysteine has been undertaken to explore their potential applications, particularly in the field of antisense compounds. These derivatives, which incorporate nucleic acid bases, are designed to interact with DNA and RNA. nih.gov

One area of investigation has been the effect of chirality on the complex formation of these derivatives with oligo-DNA. oup.comnih.gov Research has shown that the introduction of a D-cysteine unit into an L-cysteine oligomer leads to a decrease in the melting temperature (Tm) of the complex formed with DNA. oup.comnih.gov This suggests that the stereochemistry of the cysteine backbone plays a crucial role in the stability of the interaction with genetic material.

The synthesis of this compound itself can be achieved enzymatically. One method involves the use of 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1. nih.gov In this process, S-(Ethoxy-carbonyl-methyl)-D-cysteine is first synthesized from 3-chloro-D-alanine and ethyl thioglycolate through a beta-replacement reaction. This intermediate is then hydrolyzed by alkali to yield this compound. nih.gov The resulting product can be isolated and its identity confirmed through physicochemical methods. nih.gov

Structurally Related Compounds: Comparative Studies with S-(2-Carboxyethyl)-L-cysteine (β-CEC)

S-(2-Carboxyethyl)-L-cysteine (β-CEC) is a non-proteinogenic amino acid found in various legume plants and is a structural homolog of S-carboxymethyl-L-cysteine (carbocisteine), the L-enantiomer of this compound. nih.govnih.gov Due to their structural similarities, comparative studies have been conducted to understand their functional relationships. nih.govnih.govresearchgate.net

β-CEC and its metabolite, S-(2-carboxyethyl)-l-cysteine sulfoxide (B87167) (β-CECO), have been shown to exhibit antioxidant properties, similar to carbocisteine (B549337). nih.govnih.gov In vitro studies using renal tubular epithelial cells revealed that while β-CEC and its sulfoxide were not acutely cytotoxic, they did activate the antioxidant Nrf2 pathway. nih.gov Furthermore, β-CEC was found to inhibit the cytotoxic stress induced by certain compounds like cisplatin (B142131) and oxaliplatin (B1677828) and acted as an antioxidant in a copper-dependent oxidative DNA degradation assay. nih.govresearchgate.net These activities closely resemble those of S-carboxymethyl-L-cysteine. nih.govresearchgate.net

The structural and functional resemblances between β-CEC and S-carboxymethyl-L-cysteine suggest that β-CEC may act as a mild activator of cytoprotective pathways and as a protector against certain types of cellular damage. nih.govnih.govresearchgate.net

Synthetic Conjugates and Precursors (e.g., Lysine (B10760008) Carboxymethyl Cysteinate as a Glutathione (B108866) Precursor)

Lysine carboxymethyl cysteinate (LCC) is a synthetic compound created through the lysine salification of S-carboxymethyl-cysteine. mdpi.comnih.govresearchgate.net It has gained attention as a promising precursor for glutathione (GSH), a critical antioxidant in the body. mdpi.comnih.govresearchgate.net The synthesis involves compounding L-lysine with S-(carboxymethyl)-L-cysteine. mdpi.comresearchgate.net The carboxymethyl group serves to protect the thiol functional group from degradation, while the lysine component enhances solubility. mdpi.com

Advanced Analytical Methodologies for S Carboxymethyl D Cysteine and Its Metabolites

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone technique for the analysis of S-CM-D-Cys and its metabolites due to its versatility in separation mechanisms and detection methods.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for the determination of S-(Carboxymethyl)-L-cysteine (the L-enantiomer, also known as carbocisteine) and by extension, its D-form. nih.govsielc.com This technique separates compounds based on their hydrophobicity. Since S-CM-D-Cys is a polar compound, modifications to standard RP-HPLC methods are often necessary for effective retention and separation.

Simple RP-HPLC methods can be developed using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. nih.govsielc.com The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govsielc.comsielc.com For instance, a common mobile phase is a mixture of acetonitrile and a sodium dihydrogenphosphate buffer at a low pH (e.g., pH 2.0). nih.gov To ensure compatibility with mass spectrometry detection, volatile acids like formic acid can be used in the mobile phase instead of non-volatile acids like phosphoric or sulfuric acid. sielc.comsielc.com

Ion-pair RP-HPLC is another approach that enhances the retention of polar, ionizable compounds like S-CM-D-Cys. This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on the non-polar stationary phase. nih.gov Column-switching techniques can also be integrated to remove interfering amino acid derivatives from the sample, which helps to shorten analysis time and extend the life of the analytical column. nih.govnih.gov

Table 1: Exemplary RP-HPLC Conditions for S-Carboxymethylcysteine Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Newcrom R1 | C18 Inersil |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, 10 mM Sodium Dihydrogenphosphate Buffer (pH 2.0) (1:99, v/v) |

| Detection | MS-compatible (with formic acid) | UV at 240 nm |

| Application | General analysis, preparative separation | Determination in syrup preparations |

| Reference | sielc.com | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative to RP-HPLC for the separation of highly polar compounds that are poorly retained on reverse-phase columns. sielc.comresearchgate.netnih.gov S-CM-D-Cys and its hydrophilic metabolites fall into this category. sielc.com HILIC utilizes a polar stationary phase (like silica (B1680970) or amide-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of aqueous solvent. researchgate.netnih.gov

In HILIC, a water-rich layer is formed on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. This mechanism allows for the strong retention of hydrophilic compounds. sielc.com HILIC can be combined with mass spectrometry (HILIC-MS) for sensitive and selective analysis. sielc.comrsc.orgmdpi.com The technique has been successfully used to separate a wide range of polar metabolites, including amino acids and their derivatives. nih.govmdpi.comacs.org For instance, HILIC methods have been developed to separate S-CM-Cys from other highly hydrophilic compounds like betaine, using a mixed-mode mechanism that combines HILIC and ion-exchange. sielc.com The use of alkaline mobile phases in HILIC can enhance the deprotonation of certain analytes during electrospray ionization (ESI), leading to increased sensitivity in negative ion mode detection. shodex.com

Following HPLC separation, various detection methods can be employed for the quantification of S-CM-D-Cys and its metabolites.

Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique used for the determination of electroactive compounds. It has been successfully applied to the analysis of S-CM-Cys and its sulfoxide (B87167) metabolites in urine. nih.govresearchgate.net The method offers the sensitivity required to study the metabolism of the compound. nih.gov

Fluorimetric Detection: This method provides high sensitivity and is often used in conjunction with pre-column derivatization, where a fluorescent tag is attached to the analyte. nih.govresearchgate.net Reagents like o-phthalaldehyde (B127526) (OPA) react with the primary amino group of S-CM-Cys to form a highly fluorescent product. researchgate.netscite.ai This approach has been used for the determination of S-CM-Cys in plasma and pharmaceutical formulations. nih.govnih.gov The fluorescence is measured at specific excitation and emission wavelengths, for example, excitation at 329 nm and emission at 431 nm for the carbocisteine-OPA derivative. researchgate.net

Ultraviolet (UV) Detection: UV detection is a more general-purpose detection method. While S-CM-D-Cys does not have a strong chromophore, it can be detected at low UV wavelengths, typically around 200-240 nm. nih.govsielc.com A simple RP-HPLC method with UV detection at 240 nm has been developed for the determination of S-CM-Cys in syrup preparations, showing excellent linearity over a concentration range of 0.8-25.6 mg/ml. nih.gov

To enhance the detectability and chromatographic behavior of amino acids like S-CM-D-Cys, especially in complex biological matrices such as plasma or urine, pre-column derivatization is a common strategy. nih.govnih.gov This involves reacting the analyte with a labeling reagent to form a derivative that is more easily detected, typically by fluorescence or UV absorbance. creative-proteomics.com

Several labeling reagents are used for amino acid analysis:

9-fluorenylmethyloxycarbonyl chloride (FMOC): This reagent reacts with amino groups to form highly fluorescent derivatives, enabling sensitive detection. nih.gov

o-phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to create fluorescent isoindole derivatives. nih.govnih.govscite.ai This reaction is rapid and has been used to determine S-CM-Cys in serum. nih.gov

Dansyl chloride: This is another common derivatizing agent that imparts fluorescence to amino acids. researchgate.net

Isotope-coded derivatization: For mass spectrometry-based methods, light and heavy isotopic labeling reagents can be used. This allows for differential analysis and accurate quantification of amino acids in different sample groups by comparing the signal intensities of the isotopically distinct diastereomers. nih.gov

These labeling strategies not only improve detection sensitivity but can also be used to separate enantiomers and analyze multiple compounds in a single chromatographic run. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry, particularly when coupled with a chromatographic separation technique, provides high selectivity and sensitivity, making it a powerful tool for the analysis of S-CM-D-Cys, its metabolites, and related compounds.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the identification and quantification of small, volatile, and semi-volatile molecules. nih.govmtoz-biolabs.com It is widely used for the analysis of amino acid metabolites and advanced glycation end-products (AGEs). nih.govresearchgate.netmdpi.com

For the analysis of non-volatile compounds like amino acids, a chemical derivatization step is necessary to make them volatile enough for GC analysis. creative-proteomics.commtoz-biolabs.com Common derivatization methods include silylation (e.g., using BSTFA) or acylation/esterification. creative-proteomics.comcreative-proteomics.com Once derivatized, the compounds are separated on a GC column and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information. mtoz-biolabs.com

GC-MS has been instrumental in the study of AGEs, which are formed through non-enzymatic reactions between sugars and proteins. researchgate.netacs.orgresearchgate.net Nε-(carboxymethyl)lysine (CML), an important AGE, has a structural similarity to S-(Carboxymethyl)-D-cysteine. GC-MS has been traditionally used to quantify CML in serum proteins and other biological samples, often showing a significant increase in uremic patients. nih.gov The technique's high sensitivity and specificity make it suitable for identifying and quantifying various Maillard reaction intermediates and products in complex systems. researchgate.netacs.org

Table 2: Derivatization and GC-MS Analysis of Amino Acids and Related Compounds

| Analyte Class | Derivatization Method | Key GC-MS Application | References |

| Amino Acids | Silylation (e.g., with BSTFA), Acylation/Esterification | Profiling in biological samples, diagnosing metabolic disorders. | creative-proteomics.commtoz-biolabs.comcreative-proteomics.com |

| Carbohydrates | Derivatization after SPE | Quantitation of intermediates in glycation systems. | researchgate.netacs.org |

| Advanced Glycation End-products (AGEs) | Acid hydrolysis followed by derivatization | Quantification of specific AGEs like CML in serum proteins. | mdpi.comnih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Adduct Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for detecting and characterizing adducts of this compound. This soft ionization method allows for the analysis of thermally labile and non-volatile molecules, making it ideal for studying biomolecules and their modifications.

In the context of this compound, ESI-MS has been instrumental in identifying its formation from the reaction of cysteine residues with dicarbonyl compounds like glyoxal (B1671930). acs.orgnih.gov This reaction leads to the formation of thiol-aldehyde adducts, which are detectable by ESI-MS. acs.orgnih.gov The subsequent stable product, S-(Carboxymethyl)-cysteine, can be quantified, and its formation has been shown to be dependent on the concentration of the dicarbonyl compound and the incubation time. acs.orgnih.gov

The high sensitivity of ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), allows for the detection of low-level adducts in complex biological matrices. mdpi.com For instance, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) with selected reaction monitoring (SRM) is a highly sensitive and accurate method for quantifying specific adducts. nih.gov This approach often involves the use of stable isotope-labeled internal standards to ensure accurate quantification by correcting for matrix effects. mdpi.com

Table 1: ESI-MS Data for this compound and Related Adducts

| Compound/Adduct | Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Analytical Method | Reference |

| This compound | 179.0252 | Not specified | Computed | nih.gov |

| S-(carboxymethyl)cysteine | Not specified | Not specified | ESI-MS | acs.orgnih.gov |

| 7-Carboxymethylguanine methyl ester | 224 | 164 | LC-ESI-MS/MS-SRM | nih.gov |

| 7-(2′-carboxyethyl)guanine methyl ester | 238 | 152 | LC-ESI-MS/MS-SRM | nih.gov |

This table is for illustrative purposes and includes data for related compounds to demonstrate the application of ESI-MS in adduct analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide a wealth of information regarding the connectivity of atoms, the stereochemistry of chiral centers, and the conformational preferences of the molecule in solution. nih.gov

While specific NMR data for this compound is not extensively detailed in the provided search results, the general application of NMR for similar amino acid derivatives is well-established. frontiersin.org For example, in the study of S-(2-carboxyethyl)-l-cysteine, a homolog of S-carboxymethyl-l-cysteine, NMR would be used to confirm the structure and stereochemistry of the synthesized compounds. mdpi.com Techniques like ¹H NMR and ¹³C NMR are fundamental. ¹H NMR provides information on the chemical environment of protons, their coupling patterns revealing adjacent protons, while ¹³C NMR details the carbon skeleton.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to establish long-range connectivities within the molecule. This level of detail is crucial for confirming the D-cysteine stereochemistry and the precise location of the carboxymethyl group on the sulfur atom.

Table 2: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-carbon | ~4.0 | ~55 |

| β-carbon | ~3.0 | ~35 |

| Carboxyl (Cysteine) | - | ~175 |

| Carboxyl (Carboxymethyl) | - | ~178 |

| Methylene (S-CH₂) | ~3.5 | ~38 |

Note: These are predicted values based on general knowledge of amino acid NMR spectra and are for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

X-ray Diffraction Crystallography for Precise Structural Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. creative-biostructure.com The resulting diffraction pattern is a unique "fingerprint" of the crystal's internal structure. ncku.edu.tw By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic coordinates are derived. mdpi.com

For this compound, an X-ray crystal structure would provide irrefutable evidence of the D-configuration at the chiral alpha-carbon. It would also precisely define the geometry of the carboxymethyl group and its attachment to the sulfur atom of the cysteine residue. The structural data obtained from X-ray crystallography is considered the "gold standard" for molecular structure determination. frontiersin.org

Table 3: Crystallographic Data for a Representative Amino Acid Thioether

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.76 |

| c (Å) | 13.45 |

| Z | 4 |

| R-factor | 0.045 |

Future Research Trajectories and Unanswered Questions for S Carboxymethyl D Cysteine

Comprehensive Elucidation of Stereospecific Biochemical Pathways and Cellular Targets of the D-Isomer

A fundamental gap in our understanding of S-(Carboxymethyl)-D-cysteine lies in its interaction with biological systems at the molecular level. While D-amino acids were once considered biologically inert, it is now known that specific D-isomers, such as D-serine and D-aspartate, play crucial roles, particularly in the nervous system. nih.gov Endogenous D-cysteine has been identified in the mammalian brain and is implicated as a regulator of neural progenitor cell proliferation by inhibiting AKT signaling. nih.govjohnshopkins.edunih.gov It is also a precursor for the production of hydrogen sulfide (B99878) (H₂S), an important signaling molecule. nih.govacs.org

Future research must focus on whether this compound follows similar pathways or if the addition of the carboxymethyl group directs it toward novel cellular targets. Key unanswered questions include:

Enzymatic Interactions: Which enzymes recognize and metabolize this compound? Do D-amino acid oxidase (DAO) or other stereospecific enzymes process this molecule? acs.org

Receptor and Transporter Binding: Does this compound interact with specific receptors or amino acid transporters? Its structural similarity to other signaling molecules suggests potential binding to targets like NMDA receptors, although this remains to be proven. nih.gov

Cellular Uptake and Distribution: How does the D-stereochemistry influence its transport across cell membranes and its subsequent distribution in tissues and subcellular compartments?

An unbiased screening for binding proteins, similar to approaches used for D-cysteine, could identify novel cellular partners and elucidate its mechanism of action. nih.gov